![molecular formula C17H16N4O3S4 B6552680 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1008108-58-4](/img/structure/B6552680.png)

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

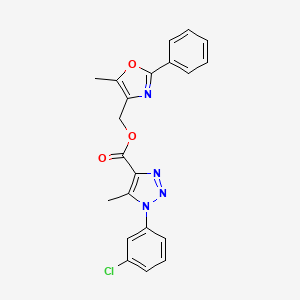

The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide” is a chemical compound with a molecular weight of 330.4 and a molecular formula of C10 H10 N4 O3 S3 . It has a structure that includes a thiophene ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of alkyl boronic esters is a key step in many synthesis protocols .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyrimidine ring, and an acetamide group . The thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation, amination, halogenation, and C–C bond formations . Protodeboronation of alkyl boronic esters is a key reaction in many synthesis protocols .Physical And Chemical Properties Analysis

The compound has a logP value of 0.0953, a logD value of 0.0953, and a logSw value of -1.9428 . It has 9 hydrogen bond acceptors and 4 hydrogen bond donors .Applications De Recherche Scientifique

- Anti-Cancer Potential : Some thiophene-based molecules demonstrate anti-cancer activity. For instance, 2-butylthiophene is used as a raw material in anticancer agent synthesis .

Material Science

Thiophenes contribute significantly to material science:

- Organic Semiconductors : Thiophene derivatives are utilized in the development of organic semiconductors, which find applications in electronic devices .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry. Their ability to protect materials from corrosion is valuable .

Organic Field-Effect Transistors (OFETs)

Thiophenes are essential components in OFETs, contributing to their performance and functionality .

Collagen Synthesis Inhibition

Collagen deposition plays a role in fibrosis-related diseases. Some compounds, like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide, inhibit collagen synthesis .

Metal Complexing Agents

Thiophenes can act as metal complexing agents, influencing various chemical processes.

Orientations Futures

Thiophene-based compounds, such as the one , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and developing new synthesis methods.

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are currently unknown. These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s challenging to predict how these factors might impact its behavior .

Propriétés

IUPAC Name |

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S4/c1-25-12-5-2-4-11(8-12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-6-3-7-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTWSUOOCOSYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6552614.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6552627.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B6552632.png)

![methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6552647.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6552651.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6552663.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6552665.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6552668.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6552674.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6552675.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6552690.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6552691.png)